molecular formula C13H12N2O B182795 N-(6-methylpyridin-2-yl)benzamide CAS No. 62135-66-4

N-(6-methylpyridin-2-yl)benzamide

Katalognummer B182795
CAS-Nummer: 62135-66-4
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: DGNOULWVJGOOFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as 6-MPBA and is a derivative of pyridine. The unique chemical structure of N-(6-methylpyridin-2-yl)benzamide makes it a promising compound for various applications.

Wirkmechanismus

The mechanism of action of N-(6-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes that play a role in the development of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(6-methylpyridin-2-yl)benzamide has significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in cells, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to induce cell death in cancer cells, suggesting its potential as an antitumor agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(6-methylpyridin-2-yl)benzamide is its high yield in synthesis, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research of N-(6-methylpyridin-2-yl)benzamide. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to investigate its mechanism of action in greater detail to gain a better understanding of how it exerts its effects. Additionally, further research could be conducted to optimize the synthesis method of this compound to improve its yield and solubility.

Synthesemethoden

The synthesis of N-(6-methylpyridin-2-yl)benzamide is achieved through a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylpyridine, which undergoes a reaction with benzoyl chloride in the presence of a base to form the desired compound. The yield of the synthesis is typically high, making it a reliable method for producing the compound.

Wissenschaftliche Forschungsanwendungen

N-(6-methylpyridin-2-yl)benzamide has been extensively studied in various scientific research fields. One of the primary applications of this compound is in the field of pharmacology, where it has been shown to have potential as a drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities.

Eigenschaften

CAS-Nummer

62135-66-4

Produktname

N-(6-methylpyridin-2-yl)benzamide

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16)

InChI-Schlüssel

DGNOULWVJGOOFT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2

Kanonische SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2

Andere CAS-Nummern

62135-66-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.